molecular formula C9H6F4O2 B2909006 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone CAS No. 1256471-37-0

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B2909006
CAS No.: 1256471-37-0
M. Wt: 222.139
InChI Key: YBSSXHNYQZDSAB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H6F4O2 It is a fluorinated ketone, characterized by the presence of both trifluoromethyl and fluoro-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro-methoxyphenyl groups contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone
  • 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSSXHNYQZDSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoromethyl 4-fluoro-3-phenoxyphenyl ketone may be prepared using the following procedure. Bromination of 2-fluoroanisole yields a mixture of bromo-2-fluoroanisole isomers from which 5-bromo-2-fluoroanisole is isolated. The Grignard reagent of 5-bromo-2-fluoroanisole is then prepared and is in turn reacted with N-methoxy-N-methyl-2,2,2-trifluoroacetamide in tetrahydrofuran, yielding trifluoromethyl 4-fluoro-3-methoxyphenyl ketone. This ketone is protected by formation of the corresponding ketal, which is in turn treated with trimethylsilyl iodide, sodium hydroxide, bromobenzene, and acid, yielding trifluoromethyl (4-fluoro-3-phenoxyphenyl) ketone.
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